Tetramethylsilane is classified under organosilicon compounds, which are characterized by the presence of silicon-carbon bonds. It is primarily obtained as a by-product during the synthesis of methyl chlorosilanes through the direct reaction of methyl chloride with silicon. This process yields various chlorosilanes, with tetramethylsilane being one of the simpler products formed.
The synthesis of tetramethylsilane can be achieved through several methods, with one prominent approach involving the reaction of trimethylchlorosilane with methyl magnesium chloride. In a typical procedure, trimethylchlorosilane is introduced into a nitrogen-protected reactor and cooled to low temperatures. Methyl magnesium chloride in diethoxymethane solution is then added dropwise while maintaining a controlled temperature to facilitate the reaction. The resulting mixture undergoes refluxing, followed by distillation to isolate crude tetramethylsilane, which can then be purified using adsorption columns filled with molecular sieves .
The equivalent environments of all twelve hydrogen atoms in tetramethylsilane result in a single sharp peak in nuclear magnetic resonance spectra, making it an ideal reference compound .
Tetramethylsilane participates in various chemical reactions typical of organosilicon compounds. Notably, it can undergo deprotonation when treated with butyllithium to form trimethylsilylmethyl lithium, a useful alkylating agent . Additionally, tetramethylsilane serves as a precursor in chemical vapor deposition processes for synthesizing silicon carbide or silicon dioxide depending on specific deposition conditions .
In practical applications, tetramethylsilane's volatility allows it to be used effectively in thin-film deposition techniques and as a reagent in organic synthesis.
The mechanism by which tetramethylsilane acts as an internal standard in nuclear magnetic resonance spectroscopy hinges on its unique structural properties. The equivalence of all hydrogen atoms leads to a single resonance peak at zero parts per million (ppm), allowing for straightforward calibration against other compounds . In practice, samples analyzed using nuclear magnetic resonance are dissolved in tetramethylsilane or other suitable solvents, where its presence does not interfere with the sample's spectral data.
Tetramethylsilane exhibits several notable physical and chemical properties:
These properties make tetramethylsilane particularly advantageous for use as an internal standard in various analytical techniques .
Tetramethylsilane finds diverse applications across scientific disciplines:
Tetramethylsilane (TMS, Si(CH₃)₄) was first synthesized in 1911 by Swedish chemist Artur Bygden at the University of Uppsala. Bygden employed a Grignard reagent (methylmagnesium chloride, CH₃MgCl) to reduce silicon tetrachloride (SiCl₄), marking one of the earliest deliberate syntheses of an organosilicon compound [2] [5]. This method aligned with Victor Grignard’s recently developed reaction (for which he received the 1912 Nobel Prize in Chemistry), reflecting contemporary advancements in organometallic chemistry.
The compound’s industrial production became feasible in the 1940s with the advent of the "Direct Process," where methyl chloride (CH₃Cl) reacts with elemental silicon in the presence of a copper catalyst at ≈300°C [1] [8]. This method, commercialized by Eugene Rochow and Richard Müller, generates TMS as a byproduct alongside primary products like dimethyldichlorosilane ((CH₃)₂SiCl₂). The reaction proceeds as:
2 CH₃Cl + Si → (CH₃)₂SiCl₂
Minor products include TMS (≈2–5% yield) and trimethylsilyl chloride. TMS’s volatility (boiling point: 26–28°C) facilitates purification via distillation [1] [5]. By the mid-20th century, TMS transitioned from a laboratory curiosity to a commercially accessible reagent, enabling its adoption in nuclear magnetic resonance (NMR) spectroscopy.
TMS is the silicon analogue of neopentane (C(CH₃)₄), both exhibiting tetrahedral symmetry and Td point group symmetry. This structural similarity arises from sp³ hybridization at the central atom (C in neopentane, Si in TMS) [2] [8]. However, key differences exist due to silicon’s larger atomic radius (111 pm vs. carbon’s 67 pm) and lower electronegativity (1.90 vs. 2.55):
Table 1: Comparative Bond Properties in TMS vs. Neopentane
Property | Tetramethylsilane (TMS) | Neopentane |
---|---|---|
Central Atom | Silicon (Si) | Carbon (C) |
Bond Length | 186 pm (Si–C) | 154 pm (C–C) |
Bond Strength | 314 kJ/mol | 334 kJ/mol |
Bond Angle | 109.5° | 109.5° |
Molecular Weight | 88.22 g/mol | 72.15 g/mol |
The longer, weaker Si–C bond in TMS results from silicon’s larger size and reduced orbital overlap efficiency. Additionally, silicon’s electropositive nature induces negative hyperconjugation, where electron density from σ(Si–C) bonds delocalizes into adjacent σ*(C–H) orbitals. This phenomenon enhances the stability of TMS and contributes to the high shielding of its protons in NMR spectroscopy [5] [8].
Organosilicon chemistry leverages silicon’s ability to form strong bonds with oxygen (Si–O: 460 kJ/mol) and fluorine (Si–F: 540 kJ/mol). In TMS, the Si–C bond polarity (Siδ+–Cδ−) makes it susceptible to nucleophilic attack at silicon, enabling transformations like deprotonation with butyllithium to form (CH₃)₃SiCH₂Li, a versatile alkylating agent [1] [8].
NMR Spectroscopy:TMS is the universal reference standard for 1H, 13C, and 29Si NMR spectroscopy in organic solvents. Its utility arises from:
Table 2: NMR Reference Frequencies of TMS
Nuclide | Ξ Value (MHz)* | Chemical Shift (δ) |
---|---|---|
1H | 100.000000 | 0.00 ppm |
13C | 25.145004 | 0.00 ppm |
29Si | 19.867187 | 0.00 ppm |
*Resonance frequency in a magnetic field where TMS 1H = 100 MHz [3].
Materials Science:
Synthetic Chemistry:TMS participates in methyl-transfer reactions (Parnes reaction), where AlBr₃-catalyzed demethylation delivers methyl groups to carbocations. For example, methylcyclohexane converts to 1,1-dimethylcyclohexane under these conditions [3]:
CH₃-C₆H₁₁ + (CH₃)₄Si → (CH₃)₂C₆H₁₁ + (CH₃)₃SiH
Table 3: Industrial Applications of TMS
Field | Application | Key Property Utilized |
---|---|---|
Analytical Chem | NMR reference standard | High symmetry, volatility |
Microelectronics | α-SiCN:H diffusion barriers | Precursor reactivity |
Thin-Film Tech | SiC/SiO₂ CVD coatings | Thermal decomposability |
Organic Synthesis | Alkylating agent (via (CH₃)₃SiCH₂Li) | Si–C bond polarity |
TMS remains foundational in chemistry due to its unique structural and electronic properties, bridging fundamental research and advanced technological applications.
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